4-(2-Hydroxyethyl)-1,4-oxazepan-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Hydroxyethyl)-1,4-oxazepan-5-one, also known as oxazepam, is a benzodiazepine derivative that is widely used in the treatment of anxiety and insomnia. It is a prescription drug that is classified as a Schedule IV controlled substance by the US Drug Enforcement Administration (DEA). Oxazepam is synthesized through a series of chemical reactions and has a unique mechanism of action that distinguishes it from other benzodiazepines.

Applications De Recherche Scientifique

Synthetic Routes for Heterocyclic Compounds

- Synthetic Approaches and Biological Significance of Oxazolone Moieties : Oxazolone, a five-membered heterocyclic compound, exhibits diverse pharmacological activities, including antimicrobial and anti-inflammatory effects. Various synthetic routes have been developed for oxazolones, highlighting the chemical versatility and biological importance of heterocyclic compounds similar to 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one (Kushwaha & Kushwaha, 2021).

Potential Therapeutic Applications

- Pharmacological Properties of Naringenin : While not directly related, the study on naringenin, a citrus flavonoid, demonstrates the therapeutic potential of small molecules with antioxidant properties. This suggests that structurally complex heterocyclic compounds like 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one could also have significant biological activities (Rani et al., 2016).

Environmental Impact and Detection

- Occurrence of Psychoactive Drugs in Aquatic Environments : Research on the environmental presence and detection methods for psychoactive substances underscores the importance of understanding the environmental fate of synthetic compounds, including heterocyclics related to 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one (Cunha, Araujo, & Marques, 2017).

Analytical Methods and Synthetic Utilities

- Synthetic Utilities of o-Phenylenediamines : The synthesis and biological applications of various heterocyclic compounds, such as benzimidazoles and quinoxalines, from o-phenylenediamines, provide insights into the methodologies that might be applicable to the synthesis and functional exploration of 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one (Ibrahim, 2011).

Mécanisme D'action

Target of Action

4-(2-Hydroxyethyl)-1,4-oxazepan-5-one, also known as Hydroxyethyl Starch (HES), is primarily used as a plasma volume substitute . It targets the intravascular space, where it works to replace lost fluid and maintain blood volume .

Mode of Action

HES is a synthetic colloid that is commonly used for fluid resuscitation to replace intravascular volume . It interacts with the intravascular space to maintain blood volume for at least 6 hours . Recent studies have indicated that HES may reduce capillary leakage .

Biochemical Pathways

It is known that hes solutions are metabolized by plasma α-amylase before being excreted via the renal route .

Pharmacokinetics

When given intravenously, molecules smaller than the renal threshold (60,000-70,000 daltons) are readily and rapidly excreted in the urine, while molecules with higher molecular weights are metabolized by plasma α-amylase prior to excretion via the renal route . Approximately 62% of HES was excreted as hydroxyethyl starch molecules in urine within 72 hours . The terminal half-life is 16.1 hours .

Result of Action

The primary result of HES action is the maintenance of blood volume, which is crucial in preventing shock following severe blood loss caused by trauma, surgery, or other issues . This helps to stabilize hemodynamic conditions and improve tissue perfusion .

Action Environment

The efficacy and stability of HES can be influenced by various environmental factors. For instance, the pH of the solution can affect the stability of HES. It is typically used within a pH range of 6.8 to 8.2 . Additionally, light exposure can influence the action of HES, as it has been reported to catalyze a reaction with riboflavin to produce hydrogen peroxide . Therefore, solutions containing HES should be kept in darkness as much as possible to prevent oxidation .

Propriétés

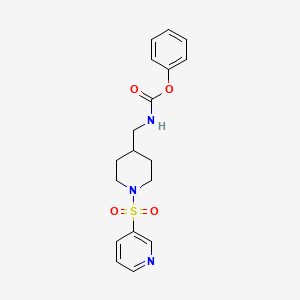

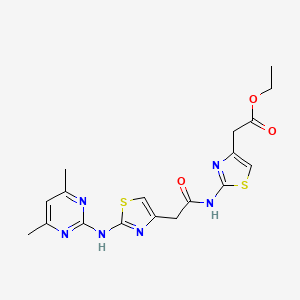

IUPAC Name |

4-(2-hydroxyethyl)-1,4-oxazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-4-2-8-3-6-11-5-1-7(8)10/h9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLKWEGAZCRZFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN(C1=O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxyethyl)-1,4-oxazepan-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2802734.png)

![N-(4-chlorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2802739.png)

![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)

![tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate](/img/structure/B2802749.png)

![5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2802754.png)